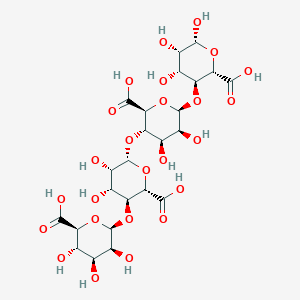
D-Tetramannuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Tetramannuronic acid is typically synthesized from marine brown algae extracts. The process involves the degradation, fractionation, and gel chromatography separation of alginate oligosaccharides . The reaction conditions include maintaining a controlled environment to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of alginate oligosaccharides from brown algae, followed by purification and conversion to the tetrasodium salt form . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: D-Tetramannuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions are carefully controlled to achieve the desired products while maintaining the compound’s stability.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that have enhanced biological and chemical properties . These derivatives are used in different scientific and industrial applications.
Applications De Recherche Scientifique
D-Tetramannuronic acid has a wide range of scientific research applications. It is used in the study of oxidative stress and photo-aging in skin cells . The compound has shown protective effects against UVA-induced oxidative stress and photo-aging in HaCaT cells . Additionally, it is used in pain and vascular dementia research . The compound’s unique properties make it valuable for developing new therapeutic agents and understanding biological processes.
Mécanisme D'action
The mechanism of action of D-Tetramannuronic acid involves its interaction with cellular pathways to exert protective effects against oxidative stress . The compound increases cell viability and mitochondrial membrane potential, suppressing the generation of reactive oxygen species (ROS) . It also upregulates the expression of key proteins involved in cellular protection, such as SIRT1 and pGC-1α . These molecular targets and pathways contribute to the compound’s effectiveness in preventing cellular damage and promoting cell survival.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to D-Tetramannuronic acid include other alginate oligosaccharides such as D-Pentamannuronic acid, D-Dimannuronic acid, and D-Trimannuronic acid . These compounds share structural similarities and are derived from similar sources.
Uniqueness: This compound is unique due to its specific molecular structure and the presence of four mannuronic acid units . This structure gives it distinct properties and makes it particularly effective in certain applications, such as protecting skin cells from oxidative stress .
Propriétés
Formule moléculaire |
C24H34O25 |
|---|---|
Poids moléculaire |
722.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,21+,22+,23+,24+/m0/s1 |
Clé InChI |
GOIKIOHGMNUNBL-WOAFRKGNSA-N |
SMILES isomérique |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
SMILES canonique |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


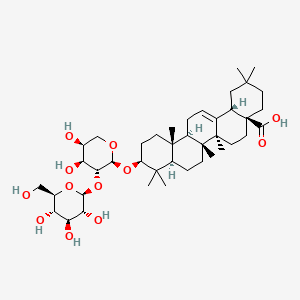
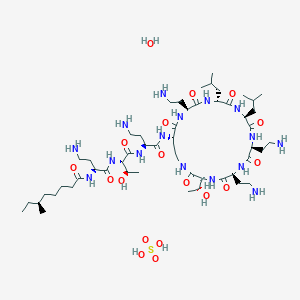
![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)



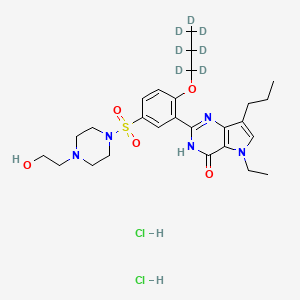

![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
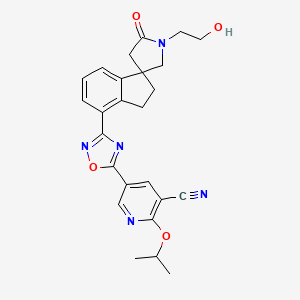
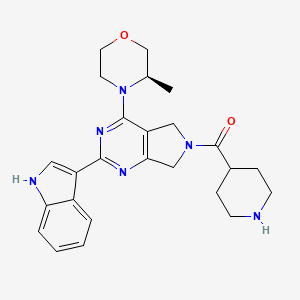

![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)

